4-Benzo[d]thiazolamine,4,5,6,7-tetrahydro-2-methyl-,hydrochloride
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Overview
Description
2-METHYL-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-4-AMINE HYDROCHLORIDE is a heterocyclic compound with the empirical formula C8H14Cl2N2S and a molecular weight of 241.18 g/mol . This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-4-AMINE HYDROCHLORIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with methylamine in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated reactors and precise control over reaction parameters ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-METHYL-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-4-AMINE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various substituted benzothiazoles, sulfoxides, sulfones, and amine derivatives .
Scientific Research Applications
2-METHYL-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-4-AMINE HYDROCHLORIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-METHYL-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-4-AMINE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine hydrochloride
- [2-(1,3-Benzothiazol-2-yl)ethyl]amine dihydrochloride
- 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
- (1,3-Benzothiazol-2-ylmethyl)amine hydrochloride
Uniqueness
2-METHYL-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-4-AMINE HYDROCHLORIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13ClN2S |
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Molecular Weight |
204.72 g/mol |
IUPAC Name |
2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine;hydrochloride |
InChI |
InChI=1S/C8H12N2S.ClH/c1-5-10-8-6(9)3-2-4-7(8)11-5;/h6H,2-4,9H2,1H3;1H |
InChI Key |
RNKQTFNKRPDEOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)CCCC2N.Cl |
Origin of Product |
United States |
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